molecular formula C8H3ClFNOS B14458357 2-Chloro-6-fluorobenzoyl isothiocyanate CAS No. 73945-68-3

2-Chloro-6-fluorobenzoyl isothiocyanate

Cat. No.: B14458357
CAS No.: 73945-68-3
M. Wt: 215.63 g/mol
InChI Key: VNNYWIAQQQXYOU-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzoyl isothiocyanate (hypothetical structure: C₇H₃ClFNO₃S) is a synthetic aromatic isothiocyanate derivative characterized by a benzoyl backbone substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 6-position. Isothiocyanates are electrophilic agents known for covalent interactions with thiol (-SH) groups in proteins, a property critical to their biological activity .

Properties

CAS No.

73945-68-3

Molecular Formula

C8H3ClFNOS

Molecular Weight

215.63 g/mol

IUPAC Name

2-chloro-6-fluorobenzoyl isothiocyanate

InChI

InChI=1S/C8H3ClFNOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H

InChI Key

VNNYWIAQQQXYOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N=C=S)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiocyanates, including 2-chloro-6-fluorobenzoyl isothiocyanate, can be achieved through several methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives . Another method includes the use of isocyanides and elemental sulfur in the presence of amine catalysts . These reactions typically require moderate heating and can be optimized for sustainability by using benign solvents such as Cyrene™ or γ-butyrolactone .

Industrial Production Methods

Industrial production of isothiocyanates often involves large-scale reactions using readily available starting materials. The use of thiophosgene, despite its toxicity, is prevalent due to its efficiency in converting amines to isothiocyanates. Recent advancements have focused on developing safer and more sustainable methods, such as the catalytic sulfurization of isocyanides .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzoyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.

    Addition Reactions: The compound can react with nucleophiles to form thioureas and other derivatives.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with 2-chloro-6-fluorobenzoyl isothiocyanate include amines, alcohols, and thiols. Reaction conditions typically involve moderate heating and the use of solvents such as dichloromethane or acetonitrile .

Major Products

The major products formed from reactions with 2-chloro-6-fluorobenzoyl isothiocyanate include thioureas, ureas, and other nitrogen-containing compounds. These products are often valuable intermediates in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Identifiers (SMILES/InChIKey)
5-Chloro-2-fluorophenyl isothiocyanate C₇H₃ClFNS 187.62 Cl (5), F (2) 247170-25-8 SMILES: C1=CC(=C(C=C1Cl)N=C=S)F
2-Bromo-4-chloro-6-fluorophenyl isothiocyanate C₇H₂BrClFNS 266.52 Br (2), Cl (4), F (6) 1000577-50-3 N/A
2-Chloro-6-methylphenyl isothiocyanate C₈H₆ClNS 183.65* Cl (2), CH₃ (6) 19241-34-0 N/A

*Calculated molecular weight based on formula.

Key Observations :

  • Halogen Effects : The presence of electron-withdrawing groups (Cl, F, Br) enhances the electrophilicity of the isothiocyanate (-NCS) group, increasing reactivity toward nucleophiles like thiols. For example, 5-chloro-2-fluorophenyl isothiocyanate (187.62 g/mol) is lighter than the brominated analog (266.52 g/mol) due to Br’s higher atomic mass .
  • Substituent Position: Positional isomers (e.g., 5-chloro-2-fluoro vs.

Reactivity and Biochemical Interactions

Isothiocyanates covalently modify proteins via thiol interactions, as demonstrated by iberin (a natural isothiocyanate) inhibiting TLR4 signaling through cysteine residue adduct formation . Key comparisons:

  • Thiol Reactivity : All analogs share this mechanism, but halogen electronegativity (Cl, F > CH₃) may accelerate reactivity. For instance, 2-chloro-6-methylphenyl isothiocyanate (methyl substituent) likely exhibits slower thiol binding than halogenated derivatives due to reduced electrophilicity .
  • Biological Activity : Brominated and fluorinated analogs (e.g., 2-bromo-4-chloro-6-fluoro derivative) may display enhanced membrane permeability and target engagement due to increased lipophilicity from halogens .

Research Implications

  • Drug Development : Fluorinated and chlorinated isothiocyanates are promising candidates for covalent inhibitors due to their balanced reactivity and stability .
  • Material Science : Brominated analogs’ higher molecular weight and stability could suit polymer cross-linking applications .

Q & A

Q. How do competing reaction pathways (e.g., cyclization vs. polymerization) affect synthetic outcomes?

  • Methodological Answer : Use kinetic trapping experiments with excess nucleophiles (e.g., benzylamine) to suppress polymerization. Monitor intermediates via in-situ IR. Computational transition state analysis (Gaussian NEB method) identifies energy barriers favoring cyclization (e.g., 5-membered ring formation) over chain propagation .

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